molecular formula C17H17N B13699439 2-(2,6-Dimethylphenyl)-1-methylindole

2-(2,6-Dimethylphenyl)-1-methylindole

Cat. No.: B13699439
M. Wt: 235.32 g/mol
InChI Key: VQZBXCBJKZHXPG-UHFFFAOYSA-N
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Description

2-(2,6-Dimethylphenyl)-1-methylindole is an organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. The compound this compound is characterized by the presence of a dimethylphenyl group attached to the indole ring, which can influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Dimethylphenyl)-1-methylindole typically involves the reaction of 2,6-dimethylphenylhydrazine with an appropriate indole precursor. One common method is the Fischer indole synthesis, which involves the acid-catalyzed reaction of phenylhydrazines with ketones or aldehydes. The reaction conditions often include the use of strong acids such as hydrochloric acid or sulfuric acid, and the reaction is typically carried out at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dimethylphenyl)-1-methylindole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced indole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the indole ring.

Scientific Research Applications

2-(2,6-Dimethylphenyl)-1-methylindole has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.

    Industry: It can be used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2,6-Dimethylphenyl)-1-methylindole involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Dimethylphenyl isocyanate
  • 2,6-Dimethylphenyl isothiocyanate
  • 2,6-Dimethylphenylamine

Uniqueness

2-(2,6-Dimethylphenyl)-1-methylindole is unique due to the presence of both the dimethylphenyl group and the indole ring, which can confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research applications.

Properties

Molecular Formula

C17H17N

Molecular Weight

235.32 g/mol

IUPAC Name

2-(2,6-dimethylphenyl)-1-methylindole

InChI

InChI=1S/C17H17N/c1-12-7-6-8-13(2)17(12)16-11-14-9-4-5-10-15(14)18(16)3/h4-11H,1-3H3

InChI Key

VQZBXCBJKZHXPG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)C2=CC3=CC=CC=C3N2C

Origin of Product

United States

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